9-Methyl-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
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Overview
Description
The compound “9-Methyl-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione” is a heterocyclic compound. Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of substituted aldehydes, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux . A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
Pyrimidine is the six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds .Chemical Reactions Analysis
The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the synthesized compounds, some showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .Scientific Research Applications
Neuroprotective Applications
This compound has been evaluated for its potential as a neuroprotective agent . Neuroprotection is a critical strategy for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. Pyrimidine derivatives, including the one , have shown promise in reducing neuronal death and restoring neuronal function .
Anti-neuroinflammatory Properties
The anti-neuroinflammatory activity of pyrimidine derivatives is another significant area of application. These compounds can inhibit the production of pro-inflammatory cytokines like nitric oxide (NO) and tumor necrosis factor-α (TNF-α), which are implicated in various neurodegenerative conditions .
Anticancer Activity
Pyrimidine scaffolds have been associated with anticancer properties. They are part of a broader group of heterocyclic compounds that have been isolated from nucleic acid hydrolyses and have shown a wide range of biological potential, including acting against cancer cells .
Antiviral Properties
The pyrimidine nucleus is an integral part of DNA and RNA, which imparts diverse pharmacological properties, including antiviral activity. This makes pyrimidine derivatives valuable in the development of new antiviral drugs .
Antimicrobial Efficacy
Pyrimidine derivatives have been described to possess antimicrobial activity, making them potential candidates for the development of new antibiotics. This is particularly important in the face of rising antibiotic resistance .
Anti-inflammatory and Analgesic Effects
These compounds have also been reported to exhibit anti-inflammatory and analgesic effects, which could be beneficial in the treatment of chronic pain and inflammatory diseases .
Antioxidant Properties
The antioxidant activity of pyrimidine derivatives is another area of interest, as oxidative stress is a common pathway in many diseases, including neurodegenerative disorders and cancer .
Antimalarial Potential
Lastly, the therapeutic potential of pyrimidine scaffolds extends to antimalarial activity. This is crucial given the ongoing global challenge of malaria and the need for new therapeutic agents .
Mechanism of Action
properties
IUPAC Name |
9-methyl-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS2/c1-11-4-3-5-13-10-15-18(22-16(11)13)20-17(21-19(15)23)12-6-8-14(24-2)9-7-12/h3-9H,10H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCGSAWNJPJILO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)NC(=NC3=S)C4=CC=C(C=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methyl-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
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